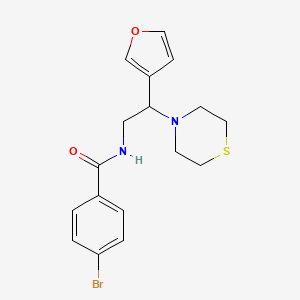

4-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

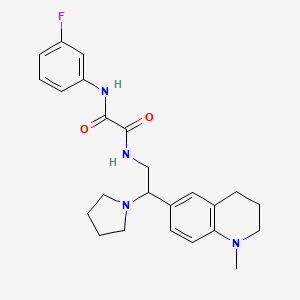

The compound “4-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common component in various pharmaceuticals and biologically active compounds . It also contains a furan ring, which is a heterocyclic compound with a five-membered aromatic ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzamide moiety would contribute to the planarity of the molecule, while the furan ring could potentially introduce some degree of non-planarity .Chemical Reactions Analysis

Furan compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions . Benzamides can also participate in various reactions, such as hydrolysis and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzamide group could increase its polarity and potentially its solubility in polar solvents .Scientific Research Applications

Synthesis and Characterization

Synthesis and Crystal Structure : The compound 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one(1) was synthesized, showcasing similar structural attributes to 4-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide. This synthesis involved various techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, combined with DFT calculations for molecular crystal structure optimization (Sun et al., 2021).

Structural Analysis of Similar Compounds : The crystal structure of 5-(p-bromophenyl)- N,N-bis(2-chloroethyl)-2-furamide, a compound related to this compound, was analyzed. Its structure revealed unique furan and benzene ring inclinations and bond angles, hinting at possible hybridization effects (Galešić & Vlahov, 1990).

Chemical Characterization and Applications : Various synthesis and characterization studies of compounds structurally related to this compound, such as N-allyl-4-piperidyl benzamide derivatives, have been conducted. These studies involve the use of NMR, CNMR, and mass spectrometry, indicating potential applications in developing new chemical entities (Cheng De-ju, 2014).

Biological Activity and Potential Applications : Synthesis of compounds like 4-bromo-N-(di-R-carbamothioyl)benzamide and their metal complexes has been explored. These studies suggest potential biological activities, evidenced by structural characterizations through NMR and FT-IR spectroscopy, and X-ray diffraction data (Binzet et al., 2009).

Antimicrobial Activity : Furan/thiophene-1,3-benzothiazin-4-one hybrids, structurally related to the target compound, have been synthesized and evaluated for antimicrobial activities. This indicates potential antimicrobial applications for similar furan-based compounds (Popiołek et al., 2016).

Fluorescence and Imaging Applications : A study on the development of an optical chemosensor based on hydrazide-naphthalic anhydride conjugate, involving bromo and furan components similar to this compound, showed potential in live cell imaging, indicating possible fluorescence and imaging applications (Anand et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis .

Mode of Action

It’s worth noting that similar compounds have been designed and synthesized for their anti-tubercular activity . These compounds interact with their targets, leading to significant activity against Mycobacterium tuberculosis .

Biochemical Pathways

These chemicals can be economically synthesized from biomass via FPCs .

Result of Action

Similar compounds have exhibited significant activity against mycobacterium tuberculosis .

Action Environment

It’s worth noting that the synthesis of similar compounds involves metal-catalyzed reactions .

properties

IUPAC Name |

4-bromo-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN2O2S/c18-15-3-1-13(2-4-15)17(21)19-11-16(14-5-8-22-12-14)20-6-9-23-10-7-20/h1-5,8,12,16H,6-7,9-11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFNYXXRHMROCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNC(=O)C2=CC=C(C=C2)Br)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-3-[(2,6-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2818614.png)

![ethyl 3-(4-fluorophenyl)-2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B2818616.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2818618.png)

![[2-(2-methoxyanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2818619.png)

![3-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2818623.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2818626.png)

![N-(4-fluorobenzyl)-3-isobutyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2818628.png)